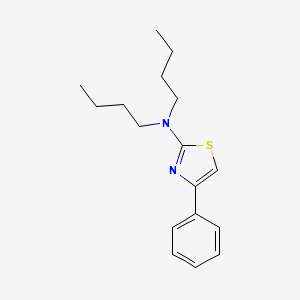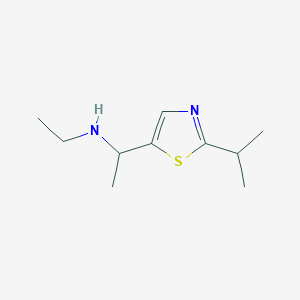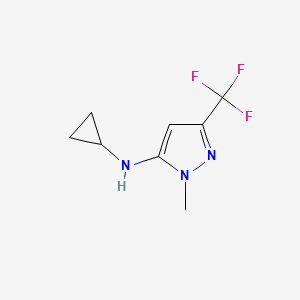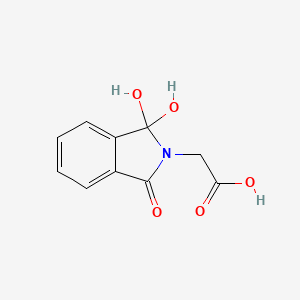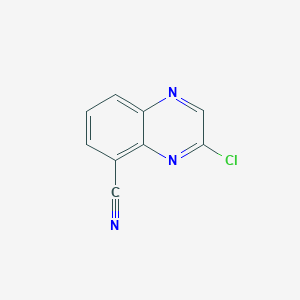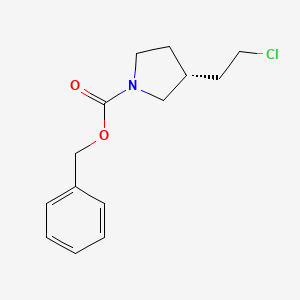![molecular formula C17H21NO3 B13970693 (4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol This compound is characterized by a bicyclo[222]octane core structure, which is a common motif in organic chemistry due to its rigidity and stability
Méthodes De Préparation
The synthesis of Benzyl (4-formylbicyclo[222]octan-1-yl)carbamate typically involves multi-step organic reactions One common synthetic route includes the formation of the bicyclo[22The reaction conditions often require the use of inert atmospheres and low temperatures to ensure the stability of intermediates . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Analyse Des Réactions Chimiques
Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyl carbamate moiety can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate can be compared with other similar compounds, such as:
Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate:
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate: The hydroxymethyl group provides different chemical properties and reactivity compared to the formyl group.
Benzyl N-{4-sulfanylbicyclo[2.2.2]octan-1-yl}carbamate: The presence of a sulfanyl group introduces sulfur chemistry, which can be exploited in various synthetic and biological applications.
These comparisons highlight the uniqueness of Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate in terms of its chemical structure and reactivity.
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
benzyl N-(4-formyl-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C17H21NO3/c19-13-16-6-9-17(10-7-16,11-8-16)18-15(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,20) |
Clé InChI |
IJZUPQRAOZGHAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)C=O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




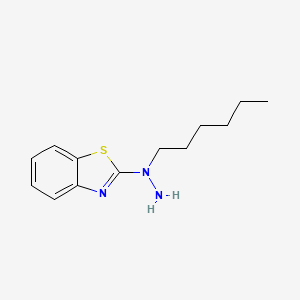
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
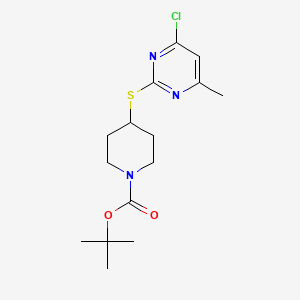
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
